molecular formula C16H18N4O2S B5853548 N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B5853548
M. Wt: 330.4 g/mol
InChI Key: XIHDXDLBYHZIHI-UHFFFAOYSA-N
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Description

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:

  • Formation of 4-(ACETYLAMINO)PHENYL Intermediate

      Starting Material: 4-nitroaniline

      Reaction: Acetylation using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)aniline.

      Conditions: Reflux at 80-90°C for 2-3 hours.

  • Formation of 4,6-DIMETHYL-2-PYRIMIDINYL Intermediate

      Starting Material: 2,4,6-trimethylpyrimidine

      Reaction: Oxidation using a suitable oxidizing agent such as potassium permanganate to form 4,6-dimethyl-2-pyrimidinyl.

  • Coupling Reaction

      Starting Materials: 4-(acetylamino)aniline and 4,6-dimethyl-2-pyrimidinyl

      Reaction: Coupling using a thiolating agent such as thiourea in the presence of a catalyst like copper(I) iodide.

      Conditions: Reflux in ethanol at 70-80°C for 4-5 hours.

Industrial Production Methods

Industrial production of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate.

      Conditions: Aqueous or organic solvents, room temperature to elevated temperatures.

      Products: Oxidized derivatives of the compound.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvents, low to moderate temperatures.

      Products: Reduced forms of the compound.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Organic solvents, varying temperatures.

      Products: Substituted derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in chloroform, sodium methoxide in methanol.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: Potential use as a scaffold for developing antimicrobial drugs.

      Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.

  • Materials Science

      Polymer Additives: Used as a monomer or additive in the synthesis of specialty polymers.

      Dye Intermediates: Precursor for the synthesis of dyes and pigments.

  • Biological Research

      Enzyme Inhibitors: Studied as an inhibitor of specific enzymes involved in metabolic pathways.

      Receptor Modulators: Potential use in modulating receptor activity in biological systems.

Mechanism of Action

The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the pyrimidinylsulfanyl group.

    N-(4-acetylamino)phenylsulfonamide: Contains a sulfonamide group instead of the pyrimidinylsulfanyl group.

    N-(4-acetylamino)phenylthiourea: Contains a thiourea group instead of the pyrimidinylsulfanyl group.

Uniqueness

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the acetylamino and pyrimidinylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-8-11(2)18-16(17-10)23-9-15(22)20-14-6-4-13(5-7-14)19-12(3)21/h4-8H,9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDXDLBYHZIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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